6-Azido-6-deoxy-b-cyclodextrin

Click chemistry CuAAC Cyclodextrin conjugation

6‑Azido‑6‑deoxy‑β‑cyclodextrin (CAS 98169‑85‑8; also referred to as mono‑6‑azido‑β‑CD or N₃‑β‑CD) is a chemically defined, single‑isomer β‑cyclodextrin derivative in which one primary C‑6 hydroxyl group is replaced by an azido (–N₃) moiety. With a molecular formula of C₄₂H₆₉N₃O₃₄ and a molecular weight of 1,160.00 g·mol⁻¹, it retains the native truncated‑cone cavity responsible for host–guest inclusion while providing a precise, bioorthogonal reactive handle at the primary face.

Molecular Formula C42H69N3O34
Molecular Weight 1160.0 g/mol
Cat. No. B8070243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azido-6-deoxy-b-cyclodextrin
Molecular FormulaC42H69N3O34
Molecular Weight1160.0 g/mol
Structural Identifiers
SMILESC(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N=[N+]=[N-]
InChIInChI=1S/C42H69N3O34/c43-45-44-1-8-29-15(52)22(59)36(66-8)74-30-9(2-46)68-38(24(61)17(30)54)76-32-11(4-48)70-40(26(63)19(32)56)78-34-13(6-50)72-42(28(65)21(34)58)79-35-14(7-51)71-41(27(64)20(35)57)77-33-12(5-49)69-39(25(62)18(33)55)75-31-10(3-47)67-37(73-29)23(60)16(31)53/h8-42,46-65H,1-7H2
InChIKeyCNXCXSMYMLPAMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Azido-6-deoxy-β-cyclodextrin – A Mono‑Functionalized Click Chemistry β‑Cyclodextrin Scaffold for Bioconjugation and Chiral Separation


6‑Azido‑6‑deoxy‑β‑cyclodextrin (CAS 98169‑85‑8; also referred to as mono‑6‑azido‑β‑CD or N₃‑β‑CD) is a chemically defined, single‑isomer β‑cyclodextrin derivative in which one primary C‑6 hydroxyl group is replaced by an azido (–N₃) moiety . With a molecular formula of C₄₂H₆₉N₃O₃₄ and a molecular weight of 1,160.00 g·mol⁻¹, it retains the native truncated‑cone cavity responsible for host–guest inclusion while providing a precise, bioorthogonal reactive handle at the primary face . The compound is commercially available as a white to light‑yellow powder with validated purity exceeding 95.0% by HPLC .

Why 6‑Azido‑6‑deoxy‑β‑cyclodextrin Cannot Be Replaced by Unmodified β‑CD or Non‑Azido Mono‑Substituted Analogs


Substituting 6‑azido‑6‑deoxy‑β‑CD with native β‑cyclodextrin, 6‑amino‑β‑CD, or 6‑tosyl‑β‑CD is not functionally equivalent because the azido group is the sole functionality that enables highly efficient, chemoselective copper(I)‑catalyzed azide‑alkyne cycloaddition (CuAAC) and the Staudinger reaction for covalent immobilization [1]. Native β‑CD lacks a reactive handle beyond its hydroxyls; the amino derivative (6‑NH₂‑β‑CD) imposes a fixed positive charge at physiological pH and participates in different conjugation chemistries (amide coupling vs. triazole formation); the tosyl derivative is merely a leaving‑group intermediate unsuitable for direct conjugation [2]. These functional divergences translate into measurable differences in reaction yield, catalyst loading, conjugate stability, and chromatographic performance that are quantified below.

Quantitative Differentiation of 6‑Azido‑6‑deoxy‑β‑cyclodextrin Versus Closest Analogs – Head‑to‑Head and Cross‑Study Evidence


CuAAC Click Reaction Yield and Catalyst Efficiency: 6‑Azido‑β‑CD vs. 6‑Tosyl‑β‑CD Intermediate

When mono‑6‑azido‑6‑deoxy‑β‑CD is employed as the azide partner in Cu(I)‑catalyzed azide‑alkyne cycloaddition with terminal alkynyl aryl ethers, products are obtained in 80–99% isolated yield using only 5 mol% copper(I) catalyst with full conversion and no need for chromatographic purification . In contrast, the tosyl precursor (mono‑6‑tosyl‑β‑CD) cannot participate in CuAAC and requires displacement by azide before conjugation can occur, adding a synthetic step and reducing overall efficiency [1]. Even at a reduced catalyst loading of 1 mol% Cu(I), the azido‑β‑CD still delivers the desired monofunctionalized amino‑ and carboxylic acid‑β‑CD monomers selectively and in high yields, with products isolated by simple precipitation in acetone [2].

Click chemistry CuAAC Cyclodextrin conjugation

Enantioseparation Performance: Heptakis(6‑azido‑β‑CD) Chiral Stationary Phase vs. Native β‑CD CSP

A chiral stationary phase (CSP) prepared by immobilizing heptakis(6‑deoxy‑6‑azido)‑β‑CD onto silica via multiple triazole linkages resolves over 40 pairs of enantiomers in HPLC [1]. For atropine and isoproterenol, separation factors (α) exceeding 5 are readily attainable under reversed‑phase conditions [2]. In a direct comparative study, the heptakis(6‑azido)‑β‑CD CSP and its phenylcarbamoylated derivative performed “quite differently” from previously reported single‑triazole‑linked native β‑CD CSPs, with the azido‑based CSPs exhibiting broader analyte scope and distinct enantioselectivity profiles for dansyl amino acids, flavonoids, β‑blockers, and aryl alcohols [1].

Chiral separation HPLC Enantioselective chromatography

Scalable Synthesis Without Chromatography: 6‑Azido‑β‑CD vs. 6‑Amino‑β‑CD Preparation Pathways

6‑Azido‑6‑deoxy‑β‑CD can be prepared directly from β‑CD via a two‑step sequence (chlorination of the primary alcohol followed by azide substitution) at gram scale without requiring column chromatography [1]. In the Nature Protocols synthesis of 6‑amino‑β‑CD, the azido derivative is the obligatory intermediate, and the overall four‑step protocol (tosylation → azidation → Staudinger reduction → HCl treatment) requires approximately two weeks [2]. The heptakis analog heptakis(6‑deoxy‑6‑azido)‑β‑CD is obtained in 80% isolated yield via halogen‑azide displacement from the per‑6‑bromo precursor [3].

Gram‑scale synthesis Chromatography‑free purification Synthetic intermediate

Staudinger Immobilization Chemistry: Exclusive Reactivity of the Azido Handle vs. Amino‑Functionalized β‑CD

The azido group of mono‑6‑azido‑6‑deoxy‑perfunctionalised β‑CD undergoes the Staudinger reaction with aminised silica gel under mild conditions to form a covalent urea linkage, enabling direct and stable immobilization for chiral stationary phase fabrication [1]. This reactivity is unique to the azide; the amino analog (6‑NH₂‑β‑CD) cannot participate in the Staudinger reaction and requires alternative coupling strategies (e.g., amide bond formation) that may introduce additional linker atoms and alter enantiodiscrimination properties [2]. The multiple urea linkages derived from heptakis(6‑azido)‑β‑CD provide enhanced column stability under both acidic and basic mobile phase conditions compared to single‑triazole‑linked CSPs [1].

Surface immobilization Staudinger reaction Silica functionalization

Commercial Quality Specifications: Batch‑to‑Batch Consistency vs. Research‑Grade Alternatives

Commercially sourced 6‑azido‑6‑deoxy‑β‑CD (TCI Product A3454) is supplied with validated analytical specifications: purity ≥95.0% by HPLC (CAD detection), water content ≤15.0%, specific rotation +130 to +140° (c=1, DMSO), and melting point 206 °C (decomposition) . In comparison, the reduced product 6‑amino‑6‑deoxy‑β‑CD hydrochloride is typically offered as a research‑grade material without the same breadth of batch‑certified analytical parameters, and the tosyl intermediate mono‑6‑tosyl‑β‑CD is predominantly a non‑commercial synthetic intermediate purified by recrystallization with reported yields varying from 33% to 67% [1]. The defined specification profile of the azido derivative reduces qualification burden for GLP/GMP‑adjacent workflows.

Quality control Analytical specification Procurement standard

Water Solubility of Click Products Derived from 6‑Azido‑β‑CD vs. Native β‑CD

6‑Triazolyl‑6‑deoxy‑β‑CD derivatives synthesized from 6‑azido‑6‑deoxy‑β‑CD via CuAAC exhibit water solubility at least 20‑fold higher than native β‑CD [1]. Specifically, heptakis{6‑(4‑hydroxymethyl‑1H‑1,2,3‑triazol‑1‑yl)‑6‑deoxy}‑β‑CD (HTβCD) and its sulfonate analog (STβCD) both show minimum water solubility ≥20× that of β‑CD, with no cytotoxicity observed below 1 mM in MTT assays on HeLa cells [2]. A phase‑solubility study with prednisolone demonstrated that increasing concentrations of HTβCD and STβCD progressively increased prednisolone solubility, confirming retained host–guest functionality post‑conjugation [2].

Aqueous solubility Drug solubilization Phase‑solubility analysis

Optimal Procurement Scenarios for 6‑Azido‑6‑deoxy‑β‑cyclodextrin Based on Quantified Evidence


Fabrication of High‑Performance Chiral Stationary Phases for Enantioselective HPLC

Heptakis(6‑azido‑6‑deoxy)‑β‑CD immobilized via multiple triazole/urea linkages yields CSPs resolving >40 enantiomeric pairs with separation factors α > 5 for challenging analytes such as atropine [1]. The multiple‑linkage architecture provides superior buffer stability compared to single‑triazole‑linked native β‑CD CSPs, making it the preferred building block for analytical and preparative chiral chromatography columns [2].

Copper‑Catalyzed Click Bioconjugation of Drug Payloads and Targeting Ligands

Mono‑6‑azido‑6‑deoxy‑β‑CD serves as a stoichiometric azide partner in CuAAC with terminal alkynes, delivering conjugated products in 80–99% yield with only 5 mol% Cu(I) and without chromatography [1]. Catalyst loading can be reduced to 1 mol% while maintaining high conversion and selectivity, enabling cost‑effective, scalable preparation of cyclodextrin‑drug conjugates, glycosylated CDs, and fluorescent probes [3].

Synthesis of Highly Water‑Soluble Cyclodextrin Excipients via Triazole Formation

Reacting 6‑azido‑6‑deoxy‑β‑CD with propargyl alcohol or sodium propargyl sulfonate yields HTβCD and STβCD, derivatives with ≥20‑fold higher water solubility than native β‑CD that retain prednisolone‑solubilizing capacity and exhibit no cytotoxicity at ≤1 mM [1]. These properties support their use as excipients for poorly water‑soluble drugs where native β‑CD solubility is rate‑limiting [2].

Precursor for Orthogonal Hetero‑Difunctionalization of the β‑CD Primary Face

6‑Monoazido‑β‑CD can be selectively monotosylated at a second glucose unit to afford pure 6ᴬ‑monoazido‑6ˣ‑monotosyl‑β‑CD regioisomers in multigram quantities [1]. These hetero‑difunctionalized intermediates enable stepwise orthogonal functionalization—azide for CuAAC, tosyl for nucleophilic displacement—providing access to complex cyclodextrin architectures inaccessible from symmetrical derivatives [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Azido-6-deoxy-b-cyclodextrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.